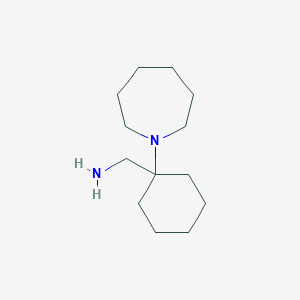

(1-Azepan-1-ylcyclohexyl)methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azepan-1-ylcyclohexyl)methylamine typically involves the reaction of cyclohexylmethylamine with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and purity through rigorous quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Azepan-1-ylcyclohexyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(1-Azepan-1-ylcyclohexyl)methylamine serves as a versatile reagent in organic synthesis. It is utilized as a building block for synthesizing more complex molecules, enabling researchers to explore new chemical entities with potential biological activities. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.

Biochemical Studies

In biological research, the compound is employed to investigate interactions with biological molecules. Its structural features allow it to bind to specific receptors or enzymes, providing insights into molecular mechanisms underlying various biological processes. For example, studies have shown that it can modulate the activity of certain enzymes involved in metabolic pathways.

Pharmaceutical Development

The therapeutic potential of this compound is being explored in medicinal chemistry. Research indicates that it may possess properties beneficial for treating conditions such as urinary incontinence due to its inhibitory effects on Rho kinase pathways . Additionally, it is being investigated as a precursor for developing new pharmaceutical compounds targeting various diseases.

Industrial Applications

The compound is also relevant in industrial settings where it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.

Case Study 1: Interaction with Biological Molecules

Research focused on the interaction between this compound and specific enzyme isoforms demonstrated its potential as an inhibitor. Kinetic assays revealed that the compound effectively binds to target enzymes, suggesting its utility in drug development aimed at modulating enzyme activity.

Case Study 2: Therapeutic Potential

A study investigating the therapeutic effects of this compound highlighted its role in inhibiting Rho kinase activity. This inhibition was associated with reduced bladder constriction, indicating potential applications in treating urinary disorders . Further research is ongoing to explore its efficacy in clinical settings.

Wirkmechanismus

The mechanism of action of (1-Azepan-1-ylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexylmethylamine: A related compound with a similar structure but lacking the azepane ring.

Azepane: A cyclic amine that forms part of the structure of (1-Azepan-1-ylcyclohexyl)methylamine.

Uniqueness

This compound is unique due to the presence of both the cyclohexyl and azepane moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

(1-Azepan-1-ylcyclohexyl)methylamine, also known by its IUPAC name [1-(azepan-1-yl)cyclohexyl]methanamine, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes both a cyclohexyl and an azepane moiety, contributing to its distinct chemical and biological properties.

The molecular formula of this compound is C13H26N2, with a molecular weight of 214.36 g/mol. The compound features a nitrogen atom in the azepane ring, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing mood and behavior. The exact mechanism remains under investigation, but it is believed to involve binding to various receptors in the central nervous system.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological effects:

- Inotropic Effects : Similar compounds have shown enhanced cardiac contractility, suggesting potential applications in treating heart conditions. For instance, related compounds have demonstrated greater inotropic effects in isolated rat hearts compared to guinea pig hearts, indicating species-specific responses that warrant further exploration .

- Neurotransmitter Modulation : Studies have indicated that compounds with similar structures can influence dopamine and serotonin pathways, which are critical for mood regulation and cognitive function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclohexylmethylamine | Lacks azepane ring | Moderate CNS activity |

| Azepane | Cyclic amine structure | Limited pharmacological activity |

| This compound | Contains both cyclohexyl and azepane moieties | Potential for enhanced cardiac and CNS effects |

Research Findings

Research has highlighted the importance of structural elements in determining the biological activity of amines. The presence of both cyclohexyl and azepane rings in this compound may confer unique properties not observed in simpler analogs.

Eigenschaften

IUPAC Name |

[1-(azepan-1-yl)cyclohexyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c14-12-13(8-4-3-5-9-13)15-10-6-1-2-7-11-15/h1-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIMEBDRZFIHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2(CCCCC2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.